molecular formula C15H12Cl2N2O5S B2586991 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 338397-57-2

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2586991
CAS No.: 338397-57-2
M. Wt: 403.23
InChI Key: MHQIVYCLGBZKLL-GIJQJNRQSA-N
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Description

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime is a complex organic compound with a unique structure that includes nitro, phenylsulfonyl, and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards.

Chemical Reactions Analysis

Types of Reactions

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl-containing aldehydes or ketones, while reduction could produce amine derivatives.

Scientific Research Applications

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenylsulfonyl and oxime groups may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-2-(phenylsulfonyl)acetaldehyde: Lacks the oxime group, which may affect its reactivity and applications.

    2-nitro-2-(phenylsulfonyl)acetaldehyde O-(benzyl)oxime: Similar structure but with different substituents, leading to variations in properties and uses.

Uniqueness

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-N-[(2,6-dichlorophenyl)methoxy]-2-nitroethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O5S/c16-13-7-4-8-14(17)12(13)10-24-18-9-15(19(20)21)25(22,23)11-5-2-1-3-6-11/h1-9,15H,10H2/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQIVYCLGBZKLL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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